2-Fold Superior Potency vs. Thioflavine S as an HCV NS3 Helicase Inhibitor Lead Scaffold
In a molecular beacon helicase assay (MBHA), commercial Primuline (MP Biomedicals cat. #195454) exhibited an IC50 of 12±1 μM, making it approximately twice as potent as Thioflavine S (IC50 = 24±1.3 μM) [1]. Purification of Primuline further identified a highly active, minor benzothiazole tetramer component (P4) with an IC50 of 0.9±0.4 μM, representing a >26-fold improvement over the starting mixture [2].
| Evidence Dimension | HCV NS3 Helicase Inhibition (IC50) |
|---|---|
| Target Compound Data | Primuline: 12±1 μM (mixture); P4 component: 0.9±0.4 μM |
| Comparator Or Baseline | Thioflavine S: 24±1.3 μM |
| Quantified Difference | Primuline mixture is 2.0-fold more potent than Thioflavine S; the purified P4 component is 26.7-fold more potent than the Thioflavine S mixture. |
| Conditions | Molecular Beacon Helicase Assay (MBHA); DNA substrate; compound concentrations up to 100 μM; values are means ± SD from three independent titrations. |
Why This Matters
This head-to-head data directly demonstrates that Primuline, not Thioflavine S, should be the starting material for medicinal chemistry campaigns targeting HCV helicase, as it provides a more potent and chemically tractable mixture of benzothiazole oligomers.
- [1] Ndreu L, et al. J Med Chem. 2012;55(7):3319-30. Table 1. View Source
- [2] Ndreu L, et al. J Med Chem. 2012;55(7):3319-30. Table 1 and Results. View Source
